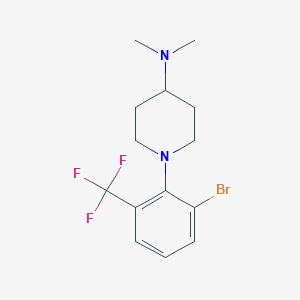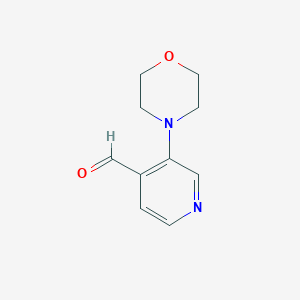
3-Morpholinoisonicotinaldehyde
Vue d'ensemble
Description
3-Morpholinoisonicotinaldehyde (3-MINA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a derivative of isonicotinic acid, which is widely used in the synthesis of drugs such as isoniazid, a first-line treatment for tuberculosis. 3-MINA has shown promise in various scientific research applications, including cancer treatment, neuroprotection, and as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of 3-Morpholinoisonicotinaldehyde is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell proliferation and protein aggregation. The compound has also been found to modulate the expression of certain genes involved in these processes.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Morpholinoisonicotinaldehyde exhibits low toxicity in vitro and in vivo, indicating that it has potential as a safe and effective therapeutic agent. The compound has been found to inhibit the growth of cancer cells and reduce the aggregation of disease-associated proteins in models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Morpholinoisonicotinaldehyde in lab experiments is its ability to selectively bind to certain biomolecules, making it a useful tool for biological imaging studies. However, the compound's low solubility in water and limited stability under certain conditions may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Morpholinoisonicotinaldehyde. One area of interest is the development of new derivatives of the compound with improved solubility and stability. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, studies are needed to fully understand the mechanism of action of the compound and its effects on cellular processes.
Applications De Recherche Scientifique
Cancer Treatment: 3-Morpholinoisonicotinaldehyde has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Studies have suggested that the compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Neuroprotection: 3-Morpholinoisonicotinaldehyde has also shown potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the pathogenesis of these diseases.
Fluorescent Probe: 3-Morpholinoisonicotinaldehyde has been used as a fluorescent probe for biological imaging due to its ability to selectively bind to certain biomolecules such as proteins and nucleic acids. The compound has been used to visualize the distribution and dynamics of these biomolecules in living cells and tissues.
Propriétés
IUPAC Name |
3-morpholin-4-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-11-7-10(9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWTYVDQSBOYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinoisonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



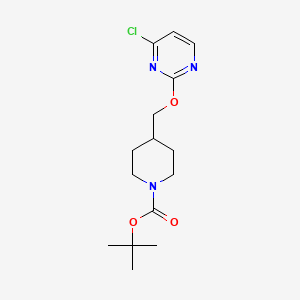


![Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401866.png)
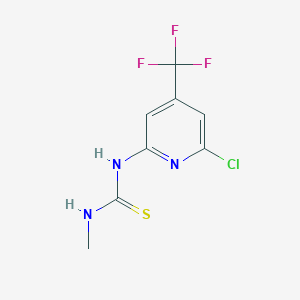

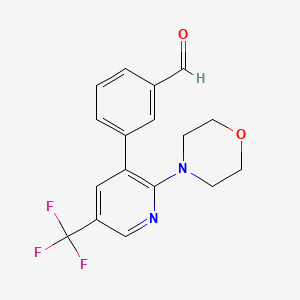
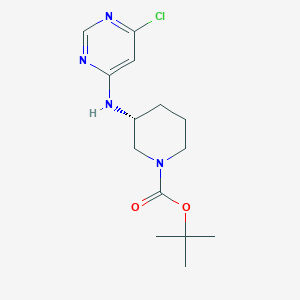
![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)
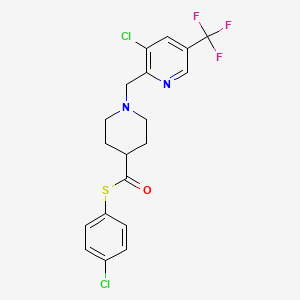
![3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B1401880.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401881.png)

